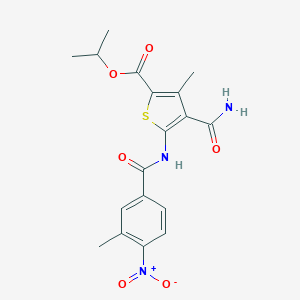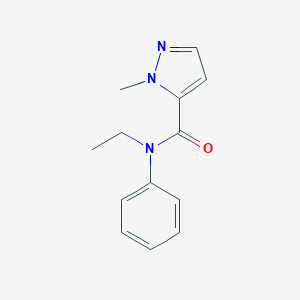![molecular formula C18H28N2O3S B259513 Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)
Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 and has since been the subject of extensive research due to its potential applications in cancer treatment.
Wirkmechanismus
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that CX-5461 has potent anti-tumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, CX-5461 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CX-5461 is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, its potency and selectivity also pose challenges for its use in lab experiments. CX-5461 is highly toxic and requires careful handling and dosing. In addition, its effects on normal cells and tissues need to be further investigated.
Zukünftige Richtungen
Future research on CX-5461 could focus on optimizing its dosing and delivery methods to minimize toxicity and improve efficacy. In addition, studies could explore its potential as a combination therapy with other cancer treatments. Further investigation is also needed to understand its effects on normal cells and tissues and to identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of CX-5461 involves several steps, starting with the reaction of ethyl 2-bromo-5-ethyl-3-thiophenecarboxylate with cyclohexylamine to form ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate. This intermediate is then subjected to a series of reactions to yield the final product, CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential as a cancer treatment. It targets RNA polymerase I transcription, which is upregulated in many types of cancer. By inhibiting this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.
Eigenschaften
Produktname |
Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C18H28N2O3S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
LEHLGOHMIVTMMX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)



![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

